molecular formula C17H31N3O2 B6127540 3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide

3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide

Cat. No.: B6127540
M. Wt: 309.4 g/mol
InChI Key: WRJZMNHCKLHOKI-UHFFFAOYSA-N
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Description

3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide is a complex organic compound that features a piperidine ring, a cycloheptyl group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cycloheptylpiperidine, which is then functionalized to introduce the acetamido group and the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide
  • ®-N-Benzyl-2-acetamido-3-hydroxypropionamide

Uniqueness

3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c1-14(21)18-11-10-17(22)19-15-7-6-12-20(13-15)16-8-4-2-3-5-9-16/h15-16H,2-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZMNHCKLHOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)NC1CCCN(C1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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